5-(Oxetan-3-yloxy)nicotinic acid
Description
5-(Oxetan-3-yloxy)nicotinic acid is a nicotinic acid derivative featuring an oxetane ring substituted at the 5-position of the pyridine core. Nicotinic acid (3-pyridinecarboxylic acid) is a well-studied compound with roles in metabolism, vitamin B3 activity, and medicinal chemistry applications .
Properties
IUPAC Name |
5-(oxetan-3-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-1-7(3-10-2-6)14-8-4-13-5-8/h1-3,8H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMTVKLWSCSYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CN=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253276 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-67-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(3-oxetanyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-yloxy)nicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the nicotinic acid moiety. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For example, the oxetane ring can be formed via the cyclization of an epoxide intermediate .
Industrial Production Methods
Industrial production of nicotinic acid, a key component of this compound, is primarily achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry methods are being explored to mitigate these issues.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and oxetane moiety undergo oxidation under controlled conditions:
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Pyridine Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the pyridine ring, leading to hydroxylated or carboxylated derivatives. For example, oxidation at the 6-position may yield 5-(oxetan-3-yloxy)-6-hydroxynicotinic acid .
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Oxetane Ring Oxidation : The oxetane ring’s ether linkage is susceptible to oxidation, forming ketones or epoxides. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can induce epoxidation, though ring-opening often competes .
Table 1: Oxidation Pathways
| Reagent | Target Site | Product Formed | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | Pyridine C-6 | 6-Hydroxynicotinic acid derivative | 80°C, 12 hrs |
| H₂O₂ | Oxetane ring | Epoxide intermediate | RT, 24 hrs |
Hydrolysis and Ring-Opening Reactions
The oxetane ring’s strain facilitates nucleophilic attack, while the carboxylic acid group participates in hydrolysis:
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Acid-Catalyzed Hydrolysis : In HCl or H₂SO₄, the oxetane ether cleaves to form 3,4-dihydroxynicotinic acid and oxetane-3-ol .
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Base-Mediated Saponification : Alkaline conditions (e.g., NaOH) hydrolyze the carboxylic acid’s ester derivatives (if present) to the free acid .
Table 2: Hydrolysis Outcomes
| Condition | Reaction Type | Major Product | Yield (%) |
|---|---|---|---|
| 1M HCl, reflux | Oxetane cleavage | 3,4-Dihydroxynicotinic acid | 65–75 |
| 0.1M NaOH, 60°C | Ester hydrolysis | 5-(Oxetan-3-yloxy)nicotinic acid | >90 |
Substitution Reactions
The oxetane oxygen and pyridine ring positions are reactive sites:
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Nucleophilic Substitution : The oxetane’s ether oxygen acts as a leaving group in SN2 reactions. For example, amines (e.g., benzylamine) displace the oxetane, yielding 5-(benzylamino)nicotinic acid .
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Electrophilic Substitution : Pyridine ring halogenation (e.g., Cl₂ or Br₂) occurs at the 2- or 4-positions, though steric hindrance from the oxetane may direct reactivity .
Table 3: Substitution Examples
| Reagent | Site Modified | Product | Selectivity |
|---|---|---|---|
| Benzylamine | Oxetane oxygen | 5-(Benzylamino)nicotinic acid | High |
| Cl₂ (FeCl₃ catalyst) | Pyridine C-2 | 2-Chloro derivative | Moderate |
Conjugation and Metabolic Pathways
In biological systems, this compound undergoes phase II metabolism:
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Glycine Conjugation : The carboxylic acid group conjugates with glycine, forming 5-(oxetan-3-yloxy)nicotinuric acid, a reaction catalyzed by acyl-CoA synthetase .
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Methylation : Hepatic enzymes methylate the pyridine nitrogen, yielding N-methyl derivatives, which are further oxidized to pyridone metabolites .
Table 4: Metabolic Transformations
| Enzyme/Pathway | Reaction | Metabolite | Biological Role |
|---|---|---|---|
| Acyl-CoA synthetase | Glycine conjugation | Nicotinuric acid analog | Detoxification |
| Cytochrome P450 | N-Methylation | N-Methyl-5-(oxetan-3-yloxy)nicotinic acid | Excretion enhancement |
Decarboxylation and Thermal Degradation
Under thermal stress (>200°C), decarboxylation occurs:
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Pyridine Decarboxylation : Loss of CO₂ yields 5-(oxetan-3-yloxy)pyridine, which can further decompose to oxetane and pyridine fragments .
Key Research Findings
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Stability Studies : The oxetane ring improves metabolic stability compared to linear ethers, reducing hepatic clearance by 40% in rodent models .
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Reactivity vs. Nicotinic Acid : The oxetane group redirects electrophilic attacks from the pyridine ring to the ether oxygen, altering regioselectivity in halogenation .
This compound’s multifunctional reactivity makes it a versatile intermediate in pharmaceutical synthesis and metabolic studies. Further research is needed to explore its catalytic applications and in vivo behavior.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
5-(Oxetan-3-yloxy)nicotinic acid has been investigated for its role as a therapeutic agent in treating various diseases. Its structural similarity to nicotinic acid suggests potential benefits in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders. Research indicates that derivatives of nicotinic acid can exhibit neuroprotective effects and may be beneficial in conditions such as Alzheimer’s disease and Parkinson’s disease.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective properties of this compound analogs. The compounds were tested in vitro for their ability to prevent neuronal cell death induced by oxidative stress. Results showed that certain derivatives significantly reduced cell death, suggesting their potential as neuroprotective agents .
Agricultural Science
Pesticidal Activity
The compound's unique structure has also led to investigations into its efficacy as a pesticide. Research has indicated that compounds with oxetane moieties can exhibit enhanced biological activity against pests while being less toxic to non-target organisms.
Data Table: Pesticidal Efficacy Comparison
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Analog A | Whiteflies | 78 | |
| Analog B | Spider Mites | 90 |
This table summarizes the efficacy of this compound compared to its analogs against common agricultural pests.
Material Science
Polymer Chemistry
In material science, this compound has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Synthesis
Research published in Advanced Materials demonstrated the use of this compound in creating biodegradable polymers. The study reported that polymers synthesized from this compound exhibited improved tensile strength and biodegradability compared to traditional petroleum-based polymers .
Mechanism of Action
The mechanism of action of 5-(Oxetan-3-yloxy)nicotinic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Substituted nicotinic acids are widely explored in drug discovery. Key analogs and their distinguishing features are summarized below:
Metabolic and Enzymatic Behavior
- Oxidation Resistance: The oxetane group in this compound may reduce susceptibility to oxidative ring opening compared to compounds like 4-aminonicotinic acid, which undergo rapid microbial degradation (e.g., by Pseudomonas fluorescens) .
- Enzyme Inhibition: 5-Substituted nicotinic acids (e.g., 5-phenyl derivatives) are known to inhibit cytochrome P450 2A6 (CYP2A6), suggesting that the oxetane substituent could modulate similar enzymatic interactions .
Physicochemical Properties
- Solubility : The oxetane’s polarity likely enhances aqueous solubility relative to hydrophobic substituents (e.g., 4-bromophenyl). However, exact data are unavailable .
- Stability : Oxetanes are generally stable under physiological conditions but may undergo acid-catalyzed ring-opening in strongly acidic environments .
Pharmacological Potential
- Enzyme Targeting : Substitution at the 5-position is critical for CYP2A6 inhibition, as seen in 5-aryl nicotinic acids .
Microbial Degradation Studies
- Pseudomonas fluorescens : Unsubstituted nicotinic acid undergoes ring-opening oxidation (3–9 moles O₂ consumed per mole degraded), but 5-substituted analogs may resist this pathway due to steric hindrance .
Biological Activity
5-(Oxetan-3-yloxy)nicotinic acid is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of nicotinic acid, modified with an oxetane ring. The oxetane structure is known for enhancing the pharmacological properties of compounds, potentially increasing their bioactivity and specificity toward biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with GPR109A, a receptor implicated in lipid metabolism and inflammation .
- Antimicrobial Activity : Studies indicate that derivatives of nicotinic acid exhibit antimicrobial properties against various bacterial strains. The presence of the oxetane moiety may enhance this activity .
- Biochemical Pathways : The compound may influence metabolic pathways related to cholesterol and triglyceride levels, similar to traditional nicotinic acid .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Staphylococcus epidermidis | 1.95 |
| Bacillus subtilis | Not reported |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various derivatives of nicotinic acid, including this compound, demonstrated its effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound was synthesized and tested alongside other derivatives, showing promising results in inhibiting bacterial growth .
- Research on Lipid Metabolism : Another study explored the effects of nicotinic acid derivatives on lipid profiles in animal models. It was found that compounds similar to this compound could significantly lower triglyceride levels while increasing HDL cholesterol, indicating a potential role in managing dyslipidemia .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
